molecular formula C8H7Cl B041422 4-Chlorostyrene CAS No. 1073-67-2

4-Chlorostyrene

Cat. No. B041422
Key on ui cas rn: 1073-67-2
M. Wt: 138.59 g/mol
InChI Key: KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Patent
US04564479

Procedure details

2 ml of the stock solution described in Example 23 are added to 18 ml of DMF. 9.77 g (50 mmols) of 4-chlorobromobenzene and 4.52 g (55 mmols) of anhydrous sodium acetate are then added. The reaction mixture is then placed under ethylene in a pressure apparatus and is stirred for 6 hours at 10 bar and 130° C. 3.62 g (26.1 mmols) of 4-chlorostyrene are obtained, corresponding to a yield of 52% of theory (conversion figure 5200; Pd content 0.01 mol %).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
stock solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
9.77 g
Type
reactant
Reaction Step Three
Quantity
4.52 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[C:9]([O-])(=O)[CH3:10].[Na+]>[Pd].CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:9]=[CH2:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
stock solution
Quantity
2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
9.77 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)Br
Name
Quantity
4.52 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
is stirred for 6 hours at 10 bar and 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.1 mmol
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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